molecular formula C13H17NO3S B12317436 2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid

2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid

Cat. No.: B12317436
M. Wt: 267.35 g/mol
InChI Key: ZLJANJUVOQDAHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine typically involves the acetylation of L-cysteine with an appropriate acetylating agent, followed by the introduction of the 3,4-dimethylbenzene moiety. The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes steps such as purification through crystallization or chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine include other N-acetylated amino acids and derivatives of L-cysteine with different aromatic substituents.

Uniqueness

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is unique due to the presence of the 3,4-dimethylbenzene moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

ZLJANJUVOQDAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C

Origin of Product

United States

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